molecular formula C9H10INO B13022532 6-Iodoisochroman-7-amine

6-Iodoisochroman-7-amine

Cat. No.: B13022532
M. Wt: 275.09 g/mol
InChI Key: VXSKKYKRGWHSDX-UHFFFAOYSA-N
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Description

However, based on structural analogs and general chemical principles, this compound is hypothesized to belong to the isochroman family, characterized by a benzopyran backbone with substituents at positions 6 (iodo) and 7 (amine). Isochromans are structurally distinct from chromans (e.g., chroman-4-amine derivatives in and ) due to the oxygen atom’s position in the fused benzene ring system.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

6-iodo-3,4-dihydro-1H-isochromen-7-amine

InChI

InChI=1S/C9H10INO/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4H,1-2,5,11H2

InChI Key

VXSKKYKRGWHSDX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(C=C21)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisochroman-7-amine typically involves the iodination of isochroman derivatives followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the isochroman ring. The subsequent amination can be achieved through nucleophilic substitution reactions using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of 6-Iodoisochroman-7-amine may involve large-scale iodination and amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisochroman-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isochroman derivatives .

Scientific Research Applications

6-Iodoisochroman-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodoisochroman-7-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by forming stable complexes or act as a ligand to activate or block receptor pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key differences in substituents, molecular weight, and synthetic routes are highlighted below:

Table 1: Comparison of Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Source
6-Bromo-7-methylchroman-4-amine 6-Br, 7-CH₃, 4-NH₂ C₁₀H₁₂BrNO 242.12 Not reported Bromine substituent; chroman core
(R)-6-Methoxy-7-methylchroman-4-amine 6-OCH₃, 7-CH₃, 4-NH₂ C₁₁H₁₅NO₂ 193.24 Not reported Methoxy group; chiral center
7-Chloroquinolin-4-amine derivatives 7-Cl, variable N-substituents Varies Varies (e.g., 7a: C₂₁H₂₆ClN₃O) 160–227 Quinoline core; diverse amine groups
Hypothetical: 6-Iodoisochroman-7-amine 6-I, 7-NH₂ C₉H₁₀INO 275.10 Not reported Isochroman core; iodine substituent N/A

Key Observations:

Methoxy groups (e.g., in ) introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing nature of halogens.

Quinoline derivatives () employ Pd-catalyzed cross-coupling (e.g., with Pd(dba)₂ and BINAP) for amine functionalization, yielding 50–92% efficiency . Similar methods could theoretically apply to iodinated isochromans.

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